molecular formula C14H18F3NO3 B15505308 tert-butyl N-[1-hydroxy-3-(2,4,5-trifluorophenyl)propan-2-yl]carbamate

tert-butyl N-[1-hydroxy-3-(2,4,5-trifluorophenyl)propan-2-yl]carbamate

Cat. No.: B15505308
M. Wt: 305.29 g/mol
InChI Key: JIHNFKLLIFSCHO-UHFFFAOYSA-N
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Description

tert-butyl N-[1-hydroxy-3-(2,4,5-trifluorophenyl)propan-2-yl]carbamate is a chemically synthesized building block of high interest in medicinal chemistry and drug discovery research. This compound features a tert-butyloxycarbonyl (Boc) protected amine and a hydroxy group on a propan-2-yl chain, making it a versatile intermediate for further synthetic modification, particularly through amide bond formation or coupling reactions . The presence of the 2,4,5-trifluorophenyl aromatic moiety is a significant structural feature, as incorporation of fluorine atoms is a common strategy in drug design to modulate a compound's lipophilicity, metabolic stability, and membrane permeability . Research-grade compounds with this specific trifluorophenyl pattern are valuable for developing targeted therapeutics. While the specific biological mechanism of action for this exact building block is not defined, its primary research value lies in its role as a precursor in multi-step organic synthesis. Patents and scientific literature indicate that closely related tert-butyl carbamate derivatives serve as critical intermediates in the synthesis of complex, biologically active molecules, such as Calcitonin Gene-Related Peptide (CGRP) receptor antagonists . This suggests its principal application is in the research and development of potential new pharmaceutical agents, particularly in the central nervous system (CNS) area where fluorine-substituted compounds are often explored for their ability to cross the blood-brain barrier . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-[1-hydroxy-3-(2,4,5-trifluorophenyl)propan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3NO3/c1-14(2,3)21-13(20)18-9(7-19)4-8-5-11(16)12(17)6-10(8)15/h5-6,9,19H,4,7H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHNFKLLIFSCHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1F)F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Fluorination Patterns: The 2,4,5-trifluorophenyl group in the main compound enhances lipophilicity and metabolic stability compared to the mono-fluorinated analog (CAS: 1612176-02-9) . Electron-withdrawing fluorine atoms influence reactivity in nucleophilic substitution or coupling reactions .

Functional Group Diversity :

  • The hydroxy group in the main compound enables hydrogen bonding, improving solubility in polar solvents compared to the azido and ketone derivatives .
  • The azido analog () serves as a precursor for Huisgen cycloaddition (click chemistry), while the ketone derivative () is a versatile intermediate for synthesizing heterocycles .

Synthetic Routes :

  • The main compound is synthesized via condensation with triazolopyrazine derivatives, followed by deprotection . In contrast, the azido variant requires azide sources (e.g., sodium azide) under heated conditions .

Pharmacological and Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property Main Compound Azido Analog 3-Fluorophenyl Ketone
Molecular Formula C₁₄H₁₇F₃NO₃ (inferred) C₁₄H₁₆F₃N₄O₂ C₁₄H₁₈FNO₃
Molecular Weight ~316.3 g/mol ~345.3 g/mol ~279.3 g/mol
LogP (Estimated) 2.8–3.2 3.0–3.5 2.0–2.5
Solubility Moderate in DMSO, methanol Low in water; high in DMSO High in acetone, ethyl acetate
Stability Stable under inert conditions Light-sensitive (azido group) Stable; ketone inert to hydrolysis

Key Findings:

  • The azido analog’s higher molecular weight and LogP reflect increased hydrophobicity, limiting aqueous solubility but enhancing membrane permeability .
  • The main compound’s hydroxy group improves solubility in polar solvents, advantageous for formulation in drug delivery systems .

Preparation Methods

Structural Overview and Key Properties

Molecular Characteristics

The compound has a molecular formula of C₁₄H₁₈F₃NO₃ and a molecular weight of 305.29 g/mol . Its structure features:

  • A tert-butyl carbamate group (tert-butyloxycarbonyl, Boc) attached to a secondary amine.
  • A propan-2-yl backbone with a hydroxyl group at position 1 and a 2,4,5-trifluorophenyl substituent at position 3.
  • One undefined stereocenter at the propan-2-yl carbon, suggesting synthetic routes may produce racemic mixtures unless stereocontrolled conditions are employed.

Physicochemical Properties

  • Hydrogen bond donors/acceptors : 2 donors (amine, hydroxyl) and 6 acceptors (carbamate carbonyl, three fluorine atoms).
  • LogP (XLogP3-AA) : 2.6, indicating moderate lipophilicity.
  • Rotatable bonds : 6, reflecting conformational flexibility.

Synthetic Strategies

Retrosynthetic Analysis

The target molecule can be dissected into two key fragments:

  • Boc-protected amine : Introduced via carbamate formation.
  • 1-Hydroxy-3-(2,4,5-trifluorophenyl)propan-2-amine : The amino alcohol core.

Retrosynthetic pathways focus on constructing the amino alcohol backbone before Boc protection.

Preparation Methods

Method 1: Nitroaldol (Henry) Reaction Followed by Reduction

This two-step approach leverages the Henry reaction to form a nitro alcohol intermediate, which is subsequently reduced to the amino alcohol.

Step 1: Synthesis of 2-Nitro-1-(2,4,5-trifluorophenyl)propan-1-ol

Reagents :

  • 2,4,5-Trifluorobenzaldehyde
  • Nitromethane
  • Base (e.g., ammonium acetate or DBU)

Conditions :

  • Solvent: Ethanol or THF
  • Temperature: 0–25°C
  • Time: 12–24 hours

Mechanism :
The base deprotonates nitromethane, generating a nitronate ion that attacks the aldehyde carbonyl. Subsequent protonation yields the nitro alcohol.

Step 2: Reduction to 2-Amino-1-(2,4,5-trifluorophenyl)propan-1-ol

Reagents :

  • Hydrogen gas (H₂)
  • Catalyst: Raney nickel or palladium on carbon

Conditions :

  • Pressure: 1–3 atm
  • Solvent: Methanol or ethyl acetate
  • Temperature: 25–50°C

Outcome :
The nitro group is reduced to a primary amine. Catalytic hydrogenation preserves stereochemistry if chiral centers are present.

Step 3: Boc Protection

Reagents :

  • Di-tert-butyl dicarbonate (Boc anhydride)
  • Base: Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP)

Conditions :

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Temperature: 0–25°C
  • Time: 2–6 hours

Reaction :
$$
\text{2-Amino alcohol} + (\text{Boc})_2\text{O} \xrightarrow{\text{Base}} \text{tert-butyl N-[1-hydroxy-3-(2,4,5-trifluorophenyl)propan-2-yl]carbamate}
$$

Yield : ~70–85% (estimated from analogous Boc protections).

Method 2: Epoxide Ring-Opening with Ammonia

This route constructs the amino alcohol via epoxide intermediates.

Step 1: Synthesis of 2,3-Epoxypropyl-2,4,5-trifluorophenyl Ether

Reagents :

  • Epichlorohydrin
  • 2,4,5-Trifluorophenol
  • Base: Sodium hydride (NaH)

Conditions :

  • Solvent: Dimethylformamide (DMF)
  • Temperature: 0–25°C

Mechanism :
Epichlorohydrin reacts with the phenoxide ion to form an epoxide.

Step 2: Epoxide Opening with Ammonia

Reagents :

  • Ammonia (NH₃) in methanol

Conditions :

  • Temperature: 25–40°C
  • Time: 6–12 hours

Outcome :
Ammonia nucleophilically attacks the less substituted epoxide carbon, yielding the amino alcohol.

Step 3: Boc Protection

Identical to Method 1, Step 3.

Yield : ~60–75% (lower due to competing side reactions during epoxide opening).

Method 3: Reductive Amination of a Ketone Precursor

Step 1: Synthesis of 3-(2,4,5-Trifluorophenyl)propan-2-one

Reagents :

  • 2,4,5-Trifluorophenylacetic acid
  • Thionyl chloride (SOCl₂)
  • Friedel-Crafts acylation catalyst (AlCl₃)

Conditions :

  • Solvent: Dichloroethane
  • Temperature: 80°C

Mechanism :
Acylation of the aromatic ring forms the ketone.

Step 2: Reductive Amination

Reagents :

  • Ammonium acetate (NH₄OAc)
  • Sodium cyanoborohydride (NaBH₃CN)

Conditions :

  • Solvent: Methanol
  • Temperature: 25°C
  • pH: 4–6 (acetic acid buffer)

Outcome :
The ketone reacts with ammonia to form an imine, which is reduced to the amine.

Step 3: Boc Protection

Identical to Method 1, Step 3.

Yield : ~50–65% (moderate due to challenges in ketone synthesis).

Comparative Analysis of Methods

Method Advantages Disadvantages Yield Range
Nitroaldol (3.1) High stereoselectivity; scalable Requires nitro group reduction 70–85%
Epoxide (3.2) Direct route to amino alcohol Low regioselectivity in epoxide opening 60–75%
Reductive Amination (3.3) Avoids nitro intermediates Complex ketone synthesis 50–65%

Optimization and Process Considerations

Solvent Selection

  • Polar aprotic solvents (THF, DMF) enhance Boc protection rates.
  • Ethyl acetate is preferred for extractions due to low water solubility.

Catalytic Hydrogenation

  • Raney nickel offers cost efficiency, while palladium on carbon improves reaction speed.

Purification

  • Crystallization : Hexane/ethyl acetate (8:1) mixtures yield high-purity product.
  • Column chromatography : Silica gel with ethyl acetate/hexane gradients resolves Boc-protected intermediates.

Industrial-Scale Synthesis

The Chinese patent CN102020589B outlines a protocol for analogous Boc-protected amino alcohols:

  • Mixed Anhydride Formation :

    • N-Boc-D-serine reacts with isobutyl chlorocarbonate in ethyl acetate.
    • Base: N-methylmorpholine (NMM).
  • Condensation :

    • Anhydride intermediate reacts with benzylamine.
  • Phase-Transfer Alkylation :

    • Tetrabutylammonium bromide catalyzes O-methylation with methyl sulfate.

Adapting this to the target compound would involve substituting benzylamine with ammonia or a trifluorophenyl-containing nucleophile.

Q & A

Q. What are the common synthetic routes for tert-butyl N-[1-hydroxy-3-(2,4,5-trifluorophenyl)propan-2-yl]carbamate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving carbamate protection of amines. For example, a related intermediate (Formula II) can be condensed with heterocyclic amines (e.g., triazolopyrazine derivatives) using catalysts like those in Formula V to form carbamate-protected intermediates . Optimization includes:
  • Catalyst selection : Transition metal catalysts or organocatalysts improve regioselectivity.
  • Solvent systems : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of fluorinated aromatic precursors.
  • Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side reactions.
    Yield improvements (≥80%) are achievable via iterative purification (e.g., column chromatography, recrystallization).

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • NMR Spectroscopy : 1H^1\text{H}- and 13C^{13}\text{C}-NMR confirm the tert-butyl group (δ ~1.4 ppm for 1H^1\text{H}), carbamate carbonyl (δ ~155 ppm for 13C^{13}\text{C}), and fluorophenyl substituents (split peaks due to 19F^\text{19}\text{F}-coupling) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+ or [M+Na]+^+) and fragmentation patterns.
  • HPLC : Purity ≥95% is confirmed using C18 columns with UV detection (λ = 254 nm).

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for fluorinated carbamate derivatives?

  • Methodological Answer : Discrepancies in 19F^\text{19}\text{F}-NMR or IR spectra (e.g., unexpected splitting or carbonyl shifts) may arise from:
  • Rotamers : Dynamic rotational isomerism around the carbamate group can split peaks. Use variable-temperature NMR to identify coalescence points .
  • Solvent effects : Compare spectra in deuterated DMSO vs. CDCl3_3; fluorinated solvents may induce shielding/deshielding.
  • Impurity profiling : LC-MS/MS identifies byproducts (e.g., deprotected amines or oxidized intermediates) .

Q. How does the fluorinated aromatic moiety influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The 2,4,5-trifluorophenyl group enhances electrophilic substitution but complicates nucleophilic aromatic substitution (NAS) due to electron withdrawal. Strategies include:
  • Buchwald–Hartwig amination : Use Pd catalysts (e.g., Pd2_2(dba)3_3) with XPhos ligands for C–N bond formation .
  • Suzuki–Miyaura coupling : Install boronate esters at the para-fluorine position via directed ortho-metalation (DoM) .
    Monitor reaction progress via 19F^\text{19}\text{F}-NMR to track fluorine substitution patterns.

Q. What in vitro assays are suitable for evaluating this compound’s biological activity?

  • Methodological Answer : Focus on enzyme inhibition or receptor-binding assays:
  • Kinase inhibition : Use fluorescence polarization (FP) assays with ATP-competitive probes.
  • CYP450 interactions : Conduct liver microsome assays to assess metabolic stability .
  • Antimicrobial activity : Broth microdilution (MIC/MBC) against Gram-positive/negative strains .
    Always include positive controls (e.g., indomethacin for anti-inflammatory studies) and validate via dose-response curves (IC50_{50}/EC50_{50} calculations).

Safety and Handling Recommendations

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods when handling powders to avoid inhalation of fluorinated particulates .
  • Waste Disposal : Incinerate carbamate-containing waste at ≥1000°C to prevent environmental release .

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